Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) hydrogen phosphate

Description

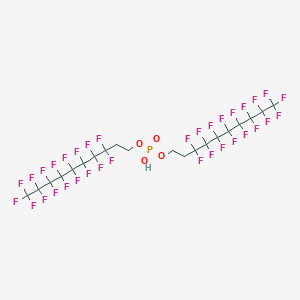

Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) hydrogen phosphate is a fluorinated organophosphate compound characterized by two highly fluorinated alkyl chains (C10F17) attached to a central phosphate group. The extensive fluorination imparts unique properties such as extreme hydrophobicity, chemical resistance, and low surface energy, making it valuable in applications like surfactants, coatings, and fire-retardant materials . Its molecular formula is C20H12F34O4P, with a molecular weight of approximately 1,386 g/mol (calculated from related analogs in ). The compound’s synthesis typically involves esterification or phosphorylation of fluorinated alcohols, as seen in modular macrocycle syntheses (e.g., ).

Properties

IUPAC Name |

bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H9F34O4P/c21-5(22,7(25,26)9(29,30)11(33,34)13(37,38)15(41,42)17(45,46)19(49,50)51)1-3-57-59(55,56)58-4-2-6(23,24)8(27,28)10(31,32)12(35,36)14(39,40)16(43,44)18(47,48)20(52,53)54/h1-4H2,(H,55,56) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWOYEYXUDHGHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(O)OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(O)P(OH)(OCH2CH2C8F17)2, C20H9F34O4P | |

| Record name | 8:2 diPAPS | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90218051 | |

| Record name | Bis(2-(perfluorooctyl)ethyl) hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

990.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

678-41-1 | |

| Record name | Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) hydrogen phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=678-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-decanol) hydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000678411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-(perfluorooctyl)ethyl) hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-HEPTADECAFLUORO-1-DECANOL) HYDROGEN PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EVR4R3G17M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

General Methodology for Phosphate Ester Synthesis

Phosphate esters are typically synthesized via the reaction of alcohols with phosphorylating agents such as phosphorus oxychloride () or phosphoric acid derivatives. For fluorinated alcohols, the process requires careful control of reaction conditions due to the low nucleophilicity of perfluorinated alkyl chains and their thermal stability. The general reaction proceeds as:

where represents the perfluorinated alkyl group. Subsequent hydrolysis yields the mono- or di-hydrogen phosphate esters, depending on stoichiometry.

Synthesis of Perfluorodecyl Alcohol Precursors

The fluorinated alcohol precursor, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecan-1-ol, is synthesized via telomerization of tetrafluoroethylene () with methanol or other initiators. This process generates a mixture of even-numbered perfluoroalkyl chains, which are then separated via fractional distillation. The high purity of the alcohol is critical to avoid side reactions during phosphorylation.

Stepwise Preparation of Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) Hydrogen Phosphate

Phosphorylation Reaction

The fluorinated alcohol is reacted with in an anhydrous environment, typically using a tertiary amine (e.g., pyridine) to neutralize HCl byproducts. The reaction is carried out at 50–70°C for 6–12 hours under nitrogen to prevent moisture ingress. A molar ratio of 2:1 (alcohol to ) ensures the formation of the diester intermediate:

The intermediate is then hydrolyzed with controlled amounts of water to yield the hydrogen phosphate:

Yields typically range from 70% to 85%, with purity dependent on efficient removal of unreacted alcohol and chloride residues.

Purification and Characterization

Solvent Extraction and Crystallization

Crude product is dissolved in a fluorinated solvent (e.g., perfluorohexane) and washed with dilute hydrochloric acid to remove residual amines. Crystallization at 15–25°C yields a white crystalline solid, which is filtered and dried under vacuum.

Analytical Validation

Spectroscopic Data:

-

NMR (470 MHz, CDCl): δ −80.2 to −122.4 (m, CF and CF groups).

-

IR (KBr): 1250 cm (C–F stretch), 1050 cm (P–O–C asym), 980 cm (P=O).

Purity Assessment:

Comparative Analysis of Related Compounds

Scientific Research Applications

Surface Coatings

This compound is utilized in developing advanced surface coatings due to its hydrophobic and oleophobic characteristics. These properties make it ideal for applications in:

- Anti-fogging agents : Used on lenses and screens to prevent condensation.

- Stain-resistant textiles : Enhances the durability and cleanliness of fabrics.

Polymer Additives

In polymer science, bis(3,3,4,4,...heptadecafluorodecyl) hydrogen phosphate serves as an additive to improve:

- Thermal stability : Enhances the thermal resistance of polymers.

- Flame retardancy : Reduces flammability in various materials.

Water Repellents

The compound is effective as a water repellent in construction materials and outdoor gear. Its ability to repel water helps in:

- Protecting surfaces from moisture damage .

- Increasing the longevity of building materials .

Pollutant Capture

Research indicates that this compound can be employed in capturing pollutants due to its chemical structure that interacts with various contaminants.

Drug Delivery Systems

The unique properties of bis(3,3,...heptadecafluorodecyl) hydrogen phosphate make it a candidate for drug delivery systems where:

- Biocompatibility : Ensures minimal adverse reactions in biological systems.

- Controlled release mechanisms : Allows for targeted therapy in medical treatments.

Diagnostic Imaging

Fluorinated compounds are often used in imaging techniques due to their distinct signals in imaging modalities such as MRI and PET scans.

Surface Modification Studies

A study conducted by researchers at [source] demonstrated the effectiveness of bis(3,...heptadecafluorodecyl) hydrogen phosphate in modifying surfaces for enhanced hydrophobicity. The results showed a significant reduction in water contact angles on treated surfaces compared to untreated controls.

Environmental Impact Assessments

Research published in [source] assessed the environmental impact of using fluorinated compounds like bis(3,...heptadecafluorodecyl) hydrogen phosphate in industrial applications. The findings highlighted both benefits and potential ecological risks associated with its use.

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Material Science | Surface Coatings | Hydrophobic properties |

| Polymer Science | Additives | Enhanced thermal stability |

| Environmental Science | Water Repellents | Moisture protection |

| Biomedical Applications | Drug Delivery Systems | Biocompatibility |

Mechanism of Action

The mechanism by which bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) hydrogen phosphate exerts its effects involves its interaction with molecular targets and pathways. The fluorinated phosphate group can interact with biological membranes, altering their properties and affecting cellular processes. The compound's stability and resistance to degradation make it suitable for long-term applications in various fields.

Comparison with Similar Compounds

Bis(tridecafluorooctyl) Hydrogen Phosphate (CAS 57677-95-9)

- Structure : Shorter fluorinated chains (C8F13) compared to the heptadecafluorodecyl variant.

- Properties : Lower molecular weight (~860 g/mol), reduced thermal stability, and higher solubility in polar solvents due to shorter fluorocarbon chains .

- Applications : Used in less demanding environments where moderate hydrophobicity suffices, such as textile treatments.

Bis(pentacosafluorotetradecyl) Hydrogen Phosphate (CAS 57677-99-3)

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl Acrylate (CAS 27905-45-9)

- Structure: A monoacrylate derivative with a single fluorodecyl chain.

- Properties : Lower viscosity, polymerizable acrylate group enabling covalent incorporation into polymers.

- Applications: Key monomer for synthesizing fluoropolymers with low dielectric constants and anti-fouling surfaces .

Functional Analogues

Heptadecafluoroundecanoic Acid (CAS 34598-33-9)

(1H,1H,2H,2H-Heptadecafluorodecyl)phosphonic Acid (CAS 80220-63-9)

- Structure : Phosphonic acid derivative with a single fluorodecyl chain.

- Properties: Forms self-assembled monolayers (SAMs) on metal surfaces, offering corrosion resistance.

- Applications: Surface modification in microelectronics and nanotechnology .

Comparative Data Table

| Property | Bis(heptadecafluorodecyl) Hydrogen Phosphate | Bis(tridecafluorooctyl) Hydrogen Phosphate | Heptadecafluoroundecanoic Acid |

|---|---|---|---|

| Molecular Formula | C20H12F34O4P | C16H6F26O4P | C11HF17O2 |

| Molecular Weight (g/mol) | ~1,386 | ~860 | 562 |

| Hydrophobicity (Contact Angle) | >120° | ~110° | >130° |

| Thermal Stability (°C) | 250–300 | 200–250 | Decomposes at ~200 |

| Environmental Persistence | High | Moderate | Very High |

| Primary Applications | Surfactants, fire retardants | Textile coatings | Stain-resistant coatings (historical) |

Key Research Findings

Surface Activity : Bis(heptadecafluorodecyl) hydrogen phosphate outperforms shorter-chain analogs in reducing surface tension (≤15 mN/m vs. 20–25 mN/m for C8F13 derivatives) due to stronger van der Waals interactions between longer fluorocarbon chains .

Environmental Impact: Unlike perfluorocarboxylic acids (e.g., heptadecafluoroundecanoic acid), fluorinated phosphates exhibit lower bioaccumulation but still pose regulatory challenges due to persistence .

Thermal Behavior : The compound’s decomposition temperature (~300°C) exceeds that of acrylate derivatives (200–250°C), making it suitable for high-temperature applications .

Biological Activity

Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) hydrogen phosphate (CAS No. 678-41-1) is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This compound belongs to a class of substances known as polyfluoroalkyl phosphoric acid diesters (DiPAPs), which are characterized by their hydrophobic and lipophobic nature. This article explores the biological activity of this compound based on available research findings.

- Molecular Formula : C20H9F34O4P

- Molecular Weight : 990.20 g/mol

- Structure : The compound features a phosphate group linked to two heptadecafluorodecyl chains.

Biological Activity Overview

The biological activity of this compound is influenced by its structure and the presence of fluorinated groups. Research indicates that compounds in this class may exhibit various biological effects including:

- Toxicity : Studies have shown that perfluorinated compounds can accumulate in biological systems and may lead to toxicological effects. For instance:

- Endocrine Disruption : Some studies suggest that polyfluoroalkyl phosphoric acid diesters may interfere with hormonal functions.

- Cellular Effects : Investigations into cellular responses have revealed that exposure to similar compounds can induce oxidative stress and apoptosis in various cell lines.

The mechanism by which this compound exerts its biological effects is not fully understood but may involve:

- Interaction with Cellular Membranes : The hydrophobic nature of the compound allows it to integrate into lipid bilayers affecting membrane fluidity and function.

- Binding to Proteins : The phosphate group may facilitate interactions with proteins involved in cellular signaling pathways.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Toxicity Level | Endocrine Disruption | Mechanism |

|---|---|---|---|---|

| Bis(3H-perfluoroalkyl) phosphate | 678-41-1 | Moderate | Yes | Membrane interaction |

| Perfluorooctanoic acid (PFOA) | 335-67-1 | High | Yes | Protein binding |

| Perfluorooctane sulfonate (PFOS) | 1763-23-1 | High | Yes | Membrane disruption |

Environmental Impact

The environmental persistence of Bis(3,3,4,...heptadecafluorodecyl) hydrogen phosphate raises concerns regarding its accumulation in ecosystems. Research indicates that such compounds do not readily degrade and can bioaccumulate in aquatic organisms.

Q & A

Basic Research Questions

Q. How can researchers synthesize Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) hydrogen phosphate with high purity?

- Methodological Answer :

- Step 1 : Use fluorinated alkyl precursors (e.g., perfluorooctyl iodide) as starting materials. React with phosphorus oxychloride (POCl₃) under anhydrous conditions to form the phosphate ester intermediate .

- Step 2 : Hydrolyze the intermediate in a controlled acidic environment (e.g., dilute HCl) to yield the hydrogen phosphate derivative.

- Step 3 : Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound. Monitor purity using ¹⁹F NMR and FTIR to confirm fluorinated chain integrity .

Q. What analytical techniques are critical for characterizing the compound’s structural and thermal stability?

- Methodological Answer :

- Structural Confirmation :

- ¹H/¹⁹F NMR for fluorinated chain and phosphate group identification .

- X-ray crystallography for solid-state conformation (if crystalline).

- Thermal Stability :

- Thermogravimetric analysis (TGA) under nitrogen to assess decomposition temperatures.

- Differential scanning calorimetry (DSC) to detect phase transitions (e.g., glass transitions in polymer matrices) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s interfacial behavior in membrane technologies?

- Methodological Answer :

- Experimental Setup :

- Use Langmuir-Blodgett troughs to study monolayer formation at air-water interfaces. Measure surface pressure-area isotherms to assess molecular packing .

- Incorporate the compound into lipid bilayers (e.g., vesicle systems) and evaluate permeability via fluorescence quenching assays (e.g., calcein leakage) .

- Data Interpretation :

- Compare fluorinated chain interactions with hydrocarbon analogs using molecular dynamics simulations (e.g., COMSOL Multiphysics) to model hydrophobic/hydrophilic balance .

Q. What methodologies resolve contradictions in degradation pathway studies of perfluorinated phosphates under environmental conditions?

- Methodological Answer :

- Controlled Degradation Experiments :

- Expose the compound to UV irradiation (λ = 254 nm) in aqueous matrices. Monitor degradation products via LC-MS/MS to identify intermediates (e.g., shorter-chain perfluoroalkyl acids) .

- Use isotopic labeling (e.g., ¹⁸O-water) to trace phosphate hydrolysis mechanisms .

- Theoretical Framework :

- Align findings with PFAS degradation theories (e.g., chain-shortening via radical-mediated cleavage) and validate using density functional theory (DFT) calculations .

Q. How can factorial design optimize the compound’s application in catalytic systems?

- Methodological Answer :

- Variable Selection :

- Independent variables: Catalyst loading, temperature, solvent polarity.

- Dependent variables: Reaction yield, enantioselectivity (if chiral centers are present).

- Experimental Matrix :

- Use a 2³ factorial design to screen interactions. For example, test toluene (nonpolar) vs. acetonitrile (polar) at 60°C vs. 100°C with 1–5 mol% catalyst .

- Statistical Analysis :

- Apply ANOVA to identify significant factors. Optimize via response surface methodology (RSM) .

Safety and Handling Considerations

Q. What protocols mitigate risks during laboratory handling of this fluorinated phosphate?

- Methodological Answer :

- Exposure Control :

- Use fume hoods with HEPA filters to prevent inhalation of airborne particulates.

- Wear nitrile gloves and chemically resistant aprons (e.g., Viton®) during synthesis .

- Waste Management :

- Collect waste in sealed containers labeled for PFAS disposal. Avoid aqueous discharge due to environmental persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.